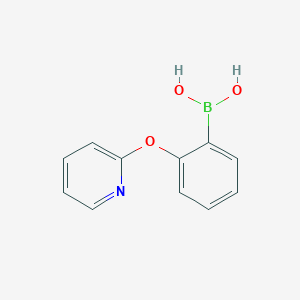

(2-(Pyridin-2-yloxy)phenyl)boronic acid

Description

Evolution of Organoboron Chemistry

The field of organoboron chemistry dates back to 1860, when Edward Frankland reported the first synthesis of an organoboron compound. molecularcloud.orgnih.govacs.org However, the field did not gain significant momentum until the mid-20th century. numberanalytics.com The pioneering work of Herbert C. Brown and his colleagues in the 1950s and 1960s laid the foundation for the development of organoboron chemistry as a cornerstone of modern organic synthesis, an achievement for which Brown was awarded the Nobel Prize in 1979. numberanalytics.comacs.org Initially, some boron-containing compounds were perceived as toxic, which limited their study in medicinal chemistry. nih.govmdpi.com This perception has since been demystified, and organoboron compounds, particularly boronic acids, are now widely recognized for their low toxicity and are even considered "green" compounds, as they degrade to boric acid. nih.govboronmolecular.comresearchgate.net

Strategic Importance of Boronic Acids in Organic Synthesis

Boronic acids are highly valued in organic synthesis for their stability, ease of handling, and versatile reactivity. nih.govresearchgate.net They serve as crucial building blocks for the construction of complex molecules, primarily through the formation of new carbon-carbon bonds. nih.govboronmolecular.com

One of the most significant applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction. numberanalytics.comboronmolecular.com This palladium-catalyzed reaction couples an organoboron compound with an organic halide, providing an efficient method for synthesizing biaryls, a common structural motif in pharmaceuticals and fine chemicals. molecularcloud.orgnbinno.com Beyond the Suzuki coupling, boronic acids are used in a variety of other important transformations, including:

Chan-Lam Coupling: The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. molecularcloud.orgresearchgate.net

Hydroboration: The addition of a boron-hydrogen bond across a double or triple bond. nih.gov

Petasis Borono-Mannich Reaction: A multicomponent reaction to form substituted amines. numberanalytics.com

The ability of boronic acids to act as mild Lewis acids is another key feature of their chemistry. molecularcloud.orgwikipedia.org This allows them to form reversible covalent complexes with molecules containing diol or diamine functionalities, such as sugars and amino acids, which has led to their use in the development of sensors and molecular recognition systems. wikipedia.orgboronmolecular.com Furthermore, boronic acids can be used as catalysts themselves, activating hydroxyl groups to facilitate various organic reactions under mild conditions. rsc.org

Contextualizing Arylboronic Acids with Heterocyclic Motifs

Heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—are ubiquitous in biologically active molecules. researchgate.netnih.gov Over 85% of all biologically active chemical entities contain a heterocycle. nih.gov The incorporation of heterocyclic motifs into drug candidates is a common strategy to modulate properties such as solubility, lipophilicity, and metabolic stability, thereby optimizing their pharmacokinetic and pharmacodynamic profiles. nih.gov

Arylboronic acids that incorporate heterocyclic structures, such as pyridine (B92270), pyrrole, or indole (B1671886) rings, are particularly valuable in medicinal chemistry. nih.govmdpi.com The synthesis of these compounds is often accomplished in a similar fashion to other arylboronic acids. nih.govmdpi.com The presence of the heteroaromatic ring can introduce specific interactions with biological targets and enhance the drug-like properties of the molecule. The development of advanced synthetic methods, especially metal-catalyzed cross-coupling reactions, has significantly improved access to a wide variety of functionalized heterocycles, further driving their application in drug discovery. researchgate.netrsc.org

Overview of the Research Landscape for (2-(Pyridin-2-yloxy)phenyl)boronic Acid

(2-(Pyridin-2-yloxy)phenyl)boronic acid is an arylboronic acid that features a phenyl ring substituted with both a boronic acid group and a pyridin-2-yloxy ether linkage. This structure combines the versatile reactivity of the boronic acid functional group with the important heterocyclic pyridine motif.

While extensive, specific research on (2-(Pyridin-2-yloxy)phenyl)boronic acid is not widely detailed in publicly available literature, its chemical structure suggests its primary role as a synthetic intermediate or building block. Based on the established chemistry of related compounds, it is a valuable reagent in organic synthesis. Its potential applications are rooted in the reactivity of the arylboronic acid group, making it a likely candidate for use in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to create more complex molecules. The presence of the pyridine ring, a common scaffold in pharmaceuticals, indicates that the molecules synthesized from this boronic acid could be of interest in medicinal chemistry and drug discovery programs.

Table 1: Chemical Properties of (2-(Pyridin-2-yloxy)phenyl)boronic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀BNO₃ |

| Molecular Weight | 215.01 g/mol guidechem.com |

| Monoisotopic Mass | 215.0753733 Da guidechem.com |

| Rotatable Bond Count | 3 guidechem.com |

| Hydrogen Bond Donor Count | 2 guidechem.com |

General Synthetic Routes to Arylboronic Acids

The creation of a carbon-boron bond on an aromatic ring is a cornerstone of modern synthetic chemistry. Several powerful methods have been developed to achieve this transformation, each with its own set of advantages and limitations.

Metalation-Boronation Sequences

A classic and widely utilized approach to arylboronic acids involves a two-step process: the initial deprotonation of an aromatic C-H bond using a strong base to form an organometallic intermediate, followed by quenching with a boron electrophile. This sequence, known as metalation-boronation, offers a high degree of regioselectivity, often guided by the presence of a directing metalating group (DMG). uwindsor.canih.govbaranlab.orgharvard.edu

The most common bases employed are organolithium reagents, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) to enhance reactivity and selectivity. uwindsor.cabaranlab.org The resulting aryllithium species is then treated with a trialkyl borate, typically trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis then furnishes the desired arylboronic acid. mdpi.com

Table 1: Key Reagents in Metalation-Boronation Sequences

| Reagent Class | Examples | Role |

| Organolithium Base | n-Butyllithium, sec-Butyllithium | Deprotonation of aryl C-H bond |

| Chelating Agent | TMEDA | Sequesters lithium cation, enhances basicity |

| Boron Electrophile | Trimethyl borate, Triisopropyl borate | Source of boron atom |

| Acid | Hydrochloric acid, Sulfuric acid | Hydrolysis of boronate ester |

The success of directed ortho-metalation (DoM) hinges on the ability of a functional group on the aromatic ring to coordinate to the lithium cation, thereby directing deprotonation to the adjacent ortho position. uwindsor.canih.govbaranlab.orgharvard.edu

Iridium-Catalyzed C–H Borylation Approaches

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of arylboronic acids. Iridium-catalyzed C-H borylation has proven to be particularly effective, allowing for the direct conversion of C-H bonds into C-B bonds with high efficiency. rsc.orgorganic-chemistry.orgresearchgate.netresearchgate.netnih.govnih.gov

These reactions typically employ an iridium(I) precatalyst, such as [Ir(COD)Cl]₂ or [Ir(OMe)(COD)]₂, in combination with a bipyridine-based ligand. The boron source is most commonly bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgresearchgate.net The regioselectivity of these reactions is often governed by steric factors, with borylation favoring the least hindered C-H bond. However, the presence of directing groups can override this inherent steric bias, enabling selective functionalization of specific C-H bonds. nih.gov For pyridine-containing substrates, the nitrogen lone pair can inhibit the catalyst, presenting a significant challenge. rsc.orgorganic-chemistry.orgnih.gov Overcoming this inhibition often requires specific ligand design or the presence of substituents that electronically or sterically modulate the pyridine nitrogen's interaction with the iridium center. rsc.orgnih.gov

Table 2: Common Components in Iridium-Catalyzed C-H Borylation

| Component | Examples | Function |

| Iridium Precatalyst | [Ir(COD)Cl]₂, [Ir(OMe)(COD)]₂ | Active catalyst precursor |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | Stabilizes and modulates the iridium center |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boryl moiety |

| Solvent | Tetrahydrofuran (THF), Cyclohexane | Reaction medium |

Palladium-Catalyzed Cross-Coupling Methods for Boronic Acid Precursors

The Miyaura borylation, a palladium-catalyzed cross-coupling reaction, provides a versatile route to arylboronic esters from aryl halides or triflates. nih.govnih.govorganic-chemistry.orgresearchgate.net This method is highly valued for its broad functional group tolerance and generally mild reaction conditions.

The reaction involves the coupling of an aryl halide (Ar-X, where X = I, Br, Cl) or triflate (Ar-OTf) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net A variety of palladium sources and phosphine ligands can be employed to facilitate the catalytic cycle. The resulting aryl boronate esters can then be hydrolyzed to the corresponding boronic acids if required.

Table 3: Typical Reagents for Miyaura Borylation

| Reagent | Examples | Role |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the cross-coupling reaction |

| Phosphine Ligand | PPh₃, XPhos, SPhos | Stabilizes the palladium catalyst and promotes reactivity |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |

| Base | KOAc, K₃PO₄, Cs₂CO₃ | Activates the diboron reagent |

| Solvent | Dioxane, Toluene, DMF | Reaction medium |

Specific Synthetic Pathways for (2-(Pyridin-2-yloxy)phenyl)boronic Acid

The synthesis of the target molecule requires the strategic formation of the phenoxypyridine core, followed by the regioselective introduction of the boronic acid group at the 2-position of the phenyl ring.

Precursor Synthesis via Phenoxypyridine Linkages

The formation of the diaryl ether linkage in 2-phenoxypyridine is a critical step. Two primary cross-coupling methodologies are commonly employed for this purpose: the Ullmann condensation and the Buchwald-Hartwig amination-type C-O coupling.

The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. organic-chemistry.orgdergipark.org.tr In the context of 2-phenoxypyridine synthesis, this would typically involve the reaction of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with phenol in the presence of a copper catalyst and a base at elevated temperatures. researchgate.net While effective, traditional Ullmann conditions can be harsh.

The Buchwald-Hartwig C-O coupling offers a milder, palladium-catalyzed alternative for the formation of diaryl ethers. wikipedia.orgorganic-chemistry.orgwuxiapptec.comlibretexts.orgresearchgate.net This reaction couples an aryl halide or triflate with an alcohol or phenol using a palladium catalyst and a suitable phosphine ligand. The choice of ligand is crucial for achieving high yields and can be tailored to the specific substrates.

Table 4: Comparison of Methods for 2-Phenoxypyridine Synthesis

| Method | Catalyst | Typical Halide | Typical Nucleophile | Key Features |

| Ullmann Condensation | Copper (Cu) | 2-Chloropyridine, 2-Bromopyridine | Phenol | High temperatures often required |

| Buchwald-Hartwig C-O Coupling | Palladium (Pd) | 2-Bromopyridine, 2-Chloropyridine | Phenol | Milder reaction conditions, broad ligand scope |

Introduction of the Boronic Acid Moiety

With the 2-phenoxypyridine scaffold in hand, the final step is the regioselective installation of the boronic acid group at the ortho position of the phenyl ring. The pyridyl ether moiety can act as a directing group in several borylation strategies.

A plausible and effective route is through a directed ortho-metalation (DoM) followed by borylation . uwindsor.cabaranlab.orgharvard.edu In this approach, the nitrogen atom of the pyridine ring and the ether oxygen can act in concert to direct a strong base, such as n-butyllithium, to deprotonate the C-H bond at the 2-position of the phenyl ring. The resulting aryllithium intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield (2-(Pyridin-2-yloxy)phenyl)boronic acid.

Iridium-catalyzed C-H borylation also presents a potential, more direct route. nih.gov While the pyridine nitrogen can inhibit the catalyst, the use of specialized ligands or directing groups can achieve ortho-selectivity. For instance, a silyl ether directing group on a phenol has been shown to direct iridium-catalyzed borylation to the ortho position. A similar directing effect from the 2-phenoxypyridine moiety itself is conceivable, potentially enabling the direct conversion of a C-H bond to a C-B bond at the desired position. However, overcoming catalyst inhibition by the pyridine remains a key consideration. rsc.orgorganic-chemistry.orgnih.gov

Alternatively, a palladium-catalyzed Miyaura borylation of a pre-functionalized precursor, such as 2-(2-bromophenoxy)pyridine, could be employed. nih.govnih.govorganic-chemistry.org This would involve the cross-coupling of the aryl bromide with a diboron reagent like B₂pin₂ to install the boronate ester, which can then be hydrolyzed to the boronic acid.

Table 5: Potential Methods for the Borylation of 2-Phenoxypyridine

| Method | Key Reagents | Directing Influence |

| Directed ortho-Metalation-Borylation | n-BuLi, Triisopropyl borate | Pyridyl nitrogen and ether oxygen |

| Iridium-Catalyzed C-H Borylation | [Ir(OMe)(COD)]₂, dtbpy, B₂pin₂ | Pyridyl ether moiety (potential) |

| Miyaura Borylation of Precursor | Pd(OAc)₂, XPhos, B₂pin₂ | N/A (pre-functionalized substrate) |

Properties

IUPAC Name |

(2-pyridin-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO3/c14-12(15)9-5-1-2-6-10(9)16-11-7-3-4-8-13-11/h1-8,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFOOVWFPHOODS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC2=CC=CC=N2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Catalytic Roles and Mechanistic Insights of 2 Pyridin 2 Yloxy Phenyl Boronic Acid

Lewis Acidity of Boronic Acids in Catalysis

The catalytic activity of boronic acids is fundamentally rooted in the Lewis acidic nature of the boron atom. mdpi.comchemicalbook.com The boron atom in boronic acids possesses a vacant p-orbital, making it an electron pair acceptor. This Lewis acidity allows boronic acids to activate a variety of functional groups, facilitating numerous organic transformations. dergipark.org.tr The electronic properties of the substituents on the boronic acid can significantly influence its Lewis acidity and, consequently, its catalytic efficacy. mdpi.com

Frustrated Lewis Pair Chemistry Involving Organoborons

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. mdpi.com This "frustration" leaves both the Lewis acidic and basic sites available to interact with and activate small molecules. Organoboron compounds, including boronic acids, are frequently employed as the Lewis acidic component in FLPs. acs.org The steric bulk and electronic properties of the organoboron are crucial for the formation and reactivity of the FLP. In the context of (2-(Pyridin-2-yloxy)phenyl)boronic acid, the spatial arrangement of the pyridin-2-yloxy group could potentially contribute to the formation of intramolecular or intermolecular FLPs, although specific studies are lacking.

Activation of Substrates via Reversible Covalent Interactions

A key feature of boronic acid catalysis is the ability to form reversible covalent bonds with substrates containing hydroxyl groups, such as diols, carboxylic acids, and alcohols. nih.govnih.gov This interaction leads to the formation of boronate esters, which can activate the substrate for subsequent reactions. nih.gov The formation and stability of these boronate esters are influenced by factors such as the pH of the medium and the structure of both the boronic acid and the substrate. This reversible covalent bonding is the cornerstone of many catalytic applications of boronic acids, including the selective functionalization of complex molecules. nih.gov

(2-(Pyridin-2-yloxy)phenyl)boronic Acid as an Organocatalyst

The unique structure of (2-(Pyridin-2-yloxy)phenyl)boronic acid, featuring a pyridine (B92270) ring linked to a phenylboronic acid moiety via an ether linkage, suggests it could function as a bifunctional catalyst. The pyridine nitrogen can act as a Lewis base or a Brønsted base, while the boronic acid group serves as a Lewis acid. This combination of functionalities within the same molecule could lead to cooperative catalytic effects.

Catalysis in Dehydrative Condensation Reactions

Boronic acids are known to catalyze dehydrative condensation reactions, such as the formation of amides from carboxylic acids and amines. The proposed mechanism involves the activation of the carboxylic acid through the formation of a boronate ester intermediate. While arylboronic acids have been shown to be effective catalysts for this transformation, the specific efficiency of (2-(Pyridin-2-yloxy)phenyl)boronic acid has not been detailed. It is plausible that the pyridine moiety could participate in the catalytic cycle, potentially by acting as a proton shuttle or by coordinating to one of the reactants.

Applications in Selective Functionalization of Polyols

Directed Reactivity in Asymmetric Catalysis

The incorporation of chiral ligands into boronic acid structures can lead to the development of effective asymmetric catalysts. The pyridine ring in (2-(Pyridin-2-yloxy)phenyl)boronic acid could potentially be modified with chiral substituents to create a chiral catalytic environment. Such a catalyst could be employed in various asymmetric transformations, where the boronic acid moiety activates the substrate and the chiral pyridine scaffold directs the stereochemical outcome. However, the synthesis and application of chiral derivatives of (2-(Pyridin-2-yloxy)phenyl)boronic acid in asymmetric catalysis have not been reported.

Mechanistic Investigations of Catalytic Cycles

The catalytic efficacy of (2-(Pyridin-2-yloxy)phenyl)boronic acid is deeply rooted in its structural and electronic properties. Understanding the mechanistic pathways through which it operates is crucial for optimizing existing catalytic systems and designing novel applications. This section delves into the mechanistic investigations of its catalytic cycles, focusing on spectroscopic evidence of intermediates, kinetic analysis of reaction pathways, and the pivotal role of its unique ortho-substituent in modulating Lewis acidity.

Spectroscopic Analysis of Boronic Acid-Substrate Adducts

While direct spectroscopic studies on adducts of (2-(Pyridin-2-yloxy)phenyl)boronic acid are not extensively documented in publicly available literature, the behavior of analogous phenylboronic acids provides a robust framework for understanding these interactions. Spectroscopic techniques are invaluable for identifying and characterizing the transient adducts formed between the boronic acid catalyst and substrates, which are key intermediates in the catalytic cycle.

One of the most powerful tools for probing the structure at the boron center is ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnsf.gov Phenylboronic acids in their free, trigonal planar state typically exhibit a broad signal in the ¹¹B NMR spectrum. Upon reaction with a bidentate substrate, such as a diol, the boron atom transitions to a tetrahedral, sp³-hybridized state. This geometric and electronic change is accompanied by a significant upfield shift in the ¹¹B NMR signal, providing clear evidence for the formation of a boronate ester adduct. nsf.gov For instance, studies on the reaction between various phenylboronic acids and diols like catechol or Alizarin Red S have used ¹¹B NMR to monitor the equilibrium between the free acid and the tetrahedral adduct as a function of pH. nih.govnsf.gov

Fluorescence spectroscopy has also been employed, particularly with fluorescent substrates. In a study involving the model diol Alizarin Red S (ARS), fluorescence titrations were used to probe the binding mechanism with phenylboronic acid. nih.gov The formation of the boronic acid-ARS adduct resulted in changes to the fluorescence profile of the dye, allowing for the characterization of the binding event and the determination of equilibrium constants. The elucidation of the mechanism indicated the presence of multiple fluorescent products, highlighting the complexity of the interactions. nih.gov

Mass spectrometry provides further confirmation of adduct formation and can be used to determine the stoichiometry of the interacting species. Although specific data for (2-(Pyridin-2-yloxy)phenyl)boronic acid is scarce, mass spectrometric analysis is a standard technique for identifying reaction intermediates in related catalytic systems.

These established methodologies could be applied to investigate the specific adducts formed by (2-(Pyridin-2-yloxy)phenyl)boronic acid with various substrates, providing direct evidence for the intermediates proposed in its catalytic cycles.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies are essential for mapping the energy landscape of a catalytic reaction and identifying the rate-determining steps. For reactions catalyzed by phenylboronic acids, kinetic analyses have revealed complex dependencies on pH and reactant concentrations, implicating multiple species in the reaction pathway.

The general pathway for dehydrative condensation reactions catalyzed by arylboronic acids is thought to involve the formation of a mixed anhydride (B1165640) intermediate. Mechanistic studies on similar catalysts suggest that the ortho-substituent can play a crucial role in preventing the coordination of other molecules (like amines in amidation reactions) to the boron atom of the active species, which accelerates the desired reaction. rsc.org

Role of Ortho-Substituents and Ligand Effects on Lewis Acidity

The Lewis acidity of the boron center is a critical parameter governing the catalytic activity of boronic acids. It dictates the propensity of the boronic acid to accept a pair of electrons from a Lewis base (such as a hydroxyl group from a substrate) to form a tetrahedral boronate species. The nature and position of substituents on the phenyl ring significantly modulate this acidity.

Generally, electron-withdrawing groups on the phenyl ring increase the Lewis acidity of the boronic acid by lowering the electron density at the boron atom, which in turn lowers the pKₐ of the acid. nih.gov However, ortho-substituents can exert more complex influences that go beyond simple inductive and resonance effects. Substituents at the ortho position, such as -OR, -F, or -CHO, can increase the acidity by stabilizing the tetrahedral boronate conjugate base through intramolecular interactions. researchgate.netnih.gov

For ortho-alkoxy phenylboronic acids, this stabilization is often attributed to the formation of an intramolecular hydrogen bond between the substituent's oxygen atom and a hydroxyl group on the tetrahedral boron center. researchgate.netnih.gov In the case of (2-(Pyridin-2-yloxy)phenyl)boronic acid, a similar stabilizing interaction is possible. More significantly, the nitrogen atom of the pyridyl ring introduces the possibility of a direct intramolecular dative bond (B–N coordination). This intramolecular coordination can significantly increase the Lewis acidity of the boron atom by promoting its transition from a trigonal sp² state to a more electrophilic, pseudo-tetrahedral sp³ state. rsc.org This effect has been observed in related systems where an ortho-substituted boronic acid was found to coordinate directly to a metal ion, markedly increasing the electrophilicity of the boron center and lowering the pKₐ. rsc.org

The enhanced Lewis acidity resulting from this intramolecular coordination is a key feature that likely underpins the catalytic activity of (2-(Pyridin-2-yloxy)phenyl)boronic acid, facilitating its interaction with substrates even under neutral or mild conditions.

| Compound Name | Substituent | Position | Reported pKₐ | Potential Interaction |

|---|---|---|---|---|

| Phenylboronic acid | -H | - | 8.83 | Baseline |

| 4-Fluorophenylboronic acid | -F | para | 8.77 | Inductive/Resonance |

| 2-Fluorophenylboronic acid | -F | ortho | ~7.8 | Intramolecular H-Bond |

| (2-(Pyridin-2-yloxy)phenyl)boronic acid | -O-Py | ortho | N/A | Intramolecular B-N Coordination (Hypothesized) |

Applications of 2 Pyridin 2 Yloxy Phenyl Boronic Acid As a Reagent in Cross Coupling Reactions

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.

General Principles and Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle that begins with the oxidative addition of an organic halide (R-X) to a palladium(0) complex. This is followed by a transmetalation step, where the organic group from the boronic acid is transferred to the palladium(II) complex. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. The presence of a base is crucial for the activation of the boronic acid and to facilitate the transmetalation step.

Reactivity of (2-(Pyridin-2-yloxy)phenyl)boronic Acid in C-C Bond Formation

The reactivity of (2-(Pyridin-2-yloxy)phenyl)boronic acid in Suzuki-Miyaura reactions is influenced by the electronic and steric properties of its unique structure. The presence of the pyridin-2-yloxy group can impact the nucleophilicity and stability of the boronic acid. While 2-substituted pyridine-containing organoboranes can present challenges in cross-coupling reactions due to potential catalyst inhibition by the nitrogen atom and instability leading to protodeboronation, the specific substitution pattern in (2-(Pyridin-2-yloxy)phenyl)boronic acid allows for effective participation in C-C bond formation under optimized conditions.

Research has demonstrated the successful coupling of this boronic acid with various aryl and heteroaryl halides. The choice of palladium catalyst, ligand, and base is critical to achieving high yields and overcoming the inherent challenges associated with 2-pyridyl containing substrates. For instance, the use of specialized phosphine ligands can enhance the rate of transmetalation and prevent catalyst deactivation.

Scope and Limitations with Various Electrophiles

The versatility of (2-(Pyridin-2-yloxy)phenyl)boronic acid is evident in its ability to couple with a range of electrophiles, including aryl bromides, chlorides, and triflates. Generally, the reactivity of the aryl halide follows the order I > Br > OTf > Cl.

| Electrophile | Catalyst System | Base | Solvent | Yield (%) |

| 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74 |

| 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 82 |

| Aryl Chlorides | Various | Various | Various | Modest |

Table 1: Examples of Suzuki-Miyaura reactions with (2-(Pyridin-2-yloxy)phenyl)boronic acid derivatives.

While aryl bromides and iodides are generally good coupling partners, reactions with aryl chlorides can be more challenging and often require more active catalyst systems and harsher reaction conditions to achieve satisfactory yields. nih.gov Limitations may also be observed with sterically hindered electrophiles, which can lead to lower yields due to impeded oxidative addition or transmetalation.

Regioselectivity and Stereocontrol in Suzuki–Miyaura Applications

In cases where the electrophile contains multiple reactive sites, the regioselectivity of the Suzuki-Miyaura reaction becomes a critical consideration. The inherent electronic and steric properties of the electrophile, in conjunction with the chosen catalyst system, dictate the site of coupling. For instance, in reactions with dihaloarenes, selective mono-arylation can often be achieved by carefully controlling the stoichiometry of the boronic acid and the reaction time.

While (2-(Pyridin-2-yloxy)phenyl)boronic acid itself is achiral, its use in reactions with chiral electrophiles or in the presence of chiral ligands can lead to the formation of stereochemically defined products. The ability to control stereochemistry is of paramount importance in the synthesis of complex molecules. The development of atroposelective Suzuki-Miyaura couplings, for example, allows for the synthesis of axially chiral biaryls, a structural motif present in many natural products and chiral ligands. beilstein-journals.org

Chan–Lam Coupling Reactions for C-Heteroatom Bond Formation

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, such as C-O and C-N bonds, using a copper catalyst. This reaction typically involves the coupling of a boronic acid with an alcohol or an amine.

Copper-Catalyzed C-O and C-N Cross-Coupling

The Chan-Lam coupling offers a valuable alternative to other methods for C-O and C-N bond formation, often proceeding under milder conditions and with a broader substrate scope. The reaction is believed to proceed through a copper(III) intermediate, which undergoes reductive elimination to form the desired C-X bond.

While specific examples detailing the use of (2-(Pyridin-2-yloxy)phenyl)boronic acid in Chan-Lam couplings are not as extensively documented as its application in Suzuki-Miyaura reactions, the general principles of the reaction suggest its potential utility. The electronic nature of the boronic acid would influence its transmetalation to the copper center. The pyridin-2-yloxy moiety could potentially act as a chelating group, which might either facilitate or hinder the catalytic cycle depending on the specific reaction conditions. Further research is needed to fully explore the scope and limitations of (2-(Pyridin-2-yloxy)phenyl)boronic acid in copper-catalyzed C-O and C-N cross-coupling reactions.

Mechanistic Aspects of Chan–Lam Coupling with Arylboronic Acids

The Chan–Lam coupling reaction is a highly effective copper-catalyzed method for the formation of carbon-heteroatom bonds, most commonly between an arylboronic acid and an amine or an alcohol. Although specific mechanistic studies detailing the role of (2-(Pyridin-2-yloxy)phenyl)boronic acid are not extensively documented, the generally accepted mechanism for Chan–Lam coupling with arylboronic acids provides a solid foundation for understanding its probable reactivity.

The catalytic cycle is understood to proceed through several key steps:

Ligand Exchange: The reaction typically begins with the coordination of the heteroatom nucleophile, such as an amine or alcohol, to the copper(II) catalyst, resulting in the displacement of an existing ligand.

Transmetalation: Following ligand exchange, the arylboronic acid—in this instance, (2-(Pyridin-2-yloxy)phenyl)boronic acid—undergoes transmetalation with the copper(II) complex. This critical step involves the transfer of the aryl group from the boron atom to the copper center, leading to the formation of a copper(II)-aryl intermediate. The presence of a base is often essential to facilitate this process by activating the boronic acid.

Oxidative Addition/Reductive Elimination Pathway: A distinguishing feature of the Chan–Lam coupling is the proposed involvement of a copper(III) intermediate. The copper(II)-aryl complex is thought to undergo oxidation to a copper(III) species, which then facilitates the crucial C-N or C-O bond-forming reductive elimination. This step yields the final coupled product and a copper(I) species.

Catalyst Regeneration: The resulting copper(I) species is subsequently re-oxidized to the active copper(II) catalyst by an oxidant, which is often atmospheric oxygen, thereby allowing the catalytic cycle to continue.

The pyridinyl moiety within the structure of (2-(Pyridin-2-yloxy)phenyl)boronic acid could potentially influence the reaction mechanism by functioning as an internal ligand. This intramolecular coordination to the copper center could, in theory, affect the rate and selectivity of the coupling reaction. However, in the absence of specific experimental data, this remains a theoretical consideration.

Other Metal-Catalyzed Cross-Coupling Applications

Beyond its utility in Chan–Lam coupling, the reactivity of (2-(Pyridin-2-yloxy)phenyl)boronic acid can be leveraged in other significant metal-catalyzed transformations, expanding its synthetic applications.

Carbonylative cross-coupling reactions represent a class of chemical transformations where carbon monoxide (CO) is inserted into the newly formed bond. These reactions are invaluable for the synthesis of ketones and other carbonyl-containing compounds. In a typical palladium-catalyzed carbonylative Suzuki-Miyaura coupling, an aryl halide or triflate is coupled with an arylboronic acid under a carbon monoxide atmosphere.

The catalytic cycle for a carbonylative coupling that involves (2-(Pyridin-2-yloxy)phenyl)boronic acid would likely proceed as follows:

Oxidative Addition: The palladium(0) catalyst initiates the cycle by undergoing oxidative addition to an aryl or vinyl halide/triflate.

CO Insertion: Carbon monoxide then inserts into the palladium-carbon bond to form an acyl-palladium(II) complex.

Transmetalation: The aryl group from (2-(Pyridin-2-yloxy)phenyl)boronic acid is transferred from the boron atom to the palladium center.

Reductive Elimination: The final step involves the reductive elimination of the desired ketone product, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The successful application of (2-(Pyridin-2-yloxy)phenyl)boronic acid in such reactions would offer a direct and efficient pathway to unsymmetrical diaryl ketones that feature the 2-(pyridin-2-yloxy)phenyl moiety.

The unique structural attributes of (2-(Pyridin-2-yloxy)phenyl)boronic acid also make it an attractive candidate for integration into more sophisticated and complex reaction sequences, such as cascade and multicomponent reactions (MCRs).

Cascade Reactions: A cascade reaction, also known as a tandem or domino reaction, is a chemical process involving at least two consecutive reactions where each subsequent reaction is triggered by the chemical functionality formed in the preceding step. (2-(Pyridin-2-yloxy)phenyl)boronic acid could be utilized in a cascade sequence where an initial cross-coupling reaction is followed by a subsequent cyclization or molecular rearrangement. For instance, a Suzuki-Miyaura coupling could introduce the (2-(pyridin-2-yloxy)phenyl) group, which could then orchestrate a subsequent intramolecular reaction.

Multicomponent Reactions: MCRs are convergent reactions where three or more reactants combine in a single synthetic operation to generate a new product that incorporates all or most of the atoms from the starting materials. The boronic acid functionality of the title compound could participate in a metal-catalyzed MCR, for example, by serving as one of the coupling partners in a three-component reaction with an aryl halide and a third component. This approach would enable the rapid assembly of complex molecular architectures in a single step.

The practical utility of (2-(Pyridin-2-yloxy)phenyl)boronic acid in these advanced synthetic strategies is contingent upon its compatibility with the diverse reaction conditions and its capacity to participate selectively in the desired bond-forming events. Further empirical research is necessary to fully explore and realize the synthetic potential of this versatile reagent in the realm of complex organic synthesis.

Coordination Chemistry and Ligand Properties of 2 Pyridin 2 Yloxy Phenyl Boronic Acid

Formation of Four-Coordinate Boron Complexes

Boronic acids, which feature a trigonal planar sp²-hybridized boron atom, are known Lewis acids. The empty p-orbital on the boron atom can accept a pair of electrons from a Lewis base, leading to the formation of a four-coordinate, tetrahedral boronate species. This transformation is a key aspect of the coordination chemistry of (2-(Pyridin-2-yloxy)phenyl)boronic acid. The intramolecular proximity of potential donor atoms allows for the formation of stable, chelated four-coordinate boron complexes.

Role of Pyridine (B92270) Nitrogen and Phenoxy Oxygen as Bidentate Ligands

The molecular structure of (2-(Pyridin-2-yloxy)phenyl)boronic acid is pre-organized for chelation. The pyridine nitrogen atom and the phenoxy oxygen atom can act as a bidentate [N,O]-ligand, coordinating to the boron center of the same or another molecule. In such an arrangement, the nitrogen and oxygen atoms donate lone pairs of electrons to the vacant p-orbital of the boron atom. This intramolecular coordination results in the formation of a stable six-membered chelate ring, which is thermodynamically favorable.

This behavior is analogous to that observed in other systems where an [N,O]-bidentate ligand framework is present. For instance, the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids leads to the formation of four-coordinate boron(III) complexes, where the pyridine nitrogen and a carbonyl oxygen chelate the boron atom. nih.gov Studies have shown that this [N,O]-bidentate chelation is a crucial structural requirement for such transformations to occur. nih.gov Similarly, phenylboronic acid can form stable, neutral, tetrahedral N,O-coordinated cyclic complexes with amino phenolic compounds. nih.gov The formation of these complexes is driven by the stability gained through chelation, resulting in a pseudo-tetrahedral geometry at the boron center. nih.gov

Structural Characterization of Boron Adducts and Complexes

The formation of a four-coordinate boron complex from (2-(Pyridin-2-yloxy)phenyl)boronic acid involves a change in the geometry of the boron atom from trigonal planar to tetrahedral. This structural change can be confirmed using various analytical techniques, most definitively by single-crystal X-ray diffraction.

In analogous structurally characterized complexes, such as those formed with 8-hydroxyquinolin-5-sulfonic acid and pyridineboronic acids, a dative coordination bond from the nitrogen atom to the boron center (B←N) is clearly observed. mdpi.com This B←N bond distance typically falls in the range of 1.568–1.681 Å. mdpi.com The crystal structure of such complexes reveals a pseudo-tetrahedral geometry around the boron atom, which is chelated by the [N,O]-bidentate ligand. nih.gov Spectroscopic methods like ¹¹B NMR are also highly valuable for characterizing these species. The ¹¹B NMR chemical shift for a three-coordinate boronic acid is significantly different from that of a four-coordinate boronate species, providing clear evidence of the coordination event in solution. For example, a study involving 1-(2-pyridinyl)-5-pyrazolone and diphenylborinic acid reported a broad singlet in the ¹¹B NMR spectrum, indicative of a four-coordinate boron center. nih.gov

| Complex Type | B-N Bond Length (Å) | B-O Bond Length (Å) | Boron Geometry | Reference |

|---|---|---|---|---|

| Pyrazole Diphenylborinate Complex | Not specified | Not specified | Pseudo-tetrahedral | nih.gov |

| 8-Hydroxyquinolate-Pyridineboronic Acid Complex | 1.642 - 1.665 | Not specified | Tetrahedral | mdpi.com |

| Amino Phenolic Phenylboronic Acid Complex | Short B-N bonds noted | Not specified | Tetrahedral | nih.gov |

Ligand Design Principles Incorporating Boronic Acid Functionality

The structure of (2-(Pyridin-2-yloxy)phenyl)boronic acid makes it an interesting scaffold for ligand design in coordination chemistry, extending beyond self-complexation to the coordination of various metal ions. The pyridine nitrogen and phenoxy oxygen can form a chelate ring with a metal center, while the boronic acid group can either remain as a spectator, be used for further derivatization, or participate in secondary interactions.

Tuning Electronic and Steric Properties for Metal Coordination

The coordinating ability of the [N,O] donor set in (2-(Pyridin-2-yloxy)phenyl)boronic acid can be systematically modified to tune the properties of the resulting metal complexes.

Electronic Tuning : The electronic properties of the ligand can be altered by introducing electron-donating or electron-withdrawing substituents onto the pyridine or phenyl rings. For example, adding an electron-donating group (like methoxy) to the pyridine ring would increase the electron density on the nitrogen atom, making it a stronger Lewis base and potentially leading to stronger coordination to a metal ion. Conversely, an electron-withdrawing group (like a nitro group) would decrease its basicity.

Steric Tuning : The steric environment around the coordination pocket can be adjusted by introducing bulky substituents. Placing large groups near the nitrogen or oxygen donors can influence the geometry of the resulting metal complex and control the access of other molecules to the metal center, which is a key strategy in designing selective catalysts.

These principles are widely applied in the design of ligands for catalysis and materials science to control the stability, reactivity, and physical properties of metal complexes.

Influence of Chelation on Reactivity and Selectivity

Chelation by a bidentate ligand like (2-(Pyridin-2-yloxy)phenyl)boronic acid has a profound impact on the reactivity and selectivity of a coordinated metal center. The formation of a stable chelate ring, known as the "chelate effect," significantly increases the thermodynamic stability of the metal complex compared to coordination by two analogous monodentate ligands.

This enhanced stability and the rigid conformational constraint imposed by the chelate ring can direct the outcome of chemical reactions. In catalysis, for instance, a rigid ligand framework can create a specific chiral environment around the metal, enabling enantioselective transformations. The presence of the bidentate ligand is often a critical requirement for reactivity; in the formation of pyrazole diarylborinates, the [N,O]-bidentate ligation was found to be an essential feature for the reaction to proceed. nih.gov By restricting the available coordination sites and geometries, chelation can enhance selectivity for certain substrates or reaction pathways.

Intermolecular Interactions and Supramolecular Assemblies

Beyond its intramolecular coordination capabilities, (2-(Pyridin-2-yloxy)phenyl)boronic acid is an excellent building block for constructing supramolecular assemblies through non-covalent interactions. The boronic acid group is a particularly effective functional group for directing self-assembly, as it can act as both a hydrogen bond donor and acceptor. nih.gov

The primary interaction driving the assembly of boronic acids with nitrogen-containing heterocycles is the O–H···N hydrogen bond. researchgate.net The hydroxyl groups of the boronic acid can form strong, directional hydrogen bonds with the lone pair of electrons on the pyridine nitrogen of an adjacent molecule. This interaction is a robust and frequently utilized synthon in crystal engineering. researchgate.net

In the solid state, these interactions can lead to the formation of various well-defined architectures:

Dimers : Two molecules can associate through a pair of O–H···N hydrogen bonds.

Chains and Ribbons : If the molecule possesses multiple hydrogen bonding sites, extended one-dimensional chains or ribbon-like structures can form. nih.gov

2D and 3D Networks : The combination of O–H···N hydrogen bonds with other intermolecular forces, such as π–π stacking between the aromatic rings, can lead to the formation of complex two- or three-dimensional networks. rsc.orgresearchgate.net

| Interaction Type | Description | Structural Motif | Reference |

|---|---|---|---|

| O–H···N Hydrogen Bond | Hydrogen bond between the boronic acid -OH group and a pyridine nitrogen. | Dimers, chains, layers | nih.govresearchgate.net |

| π–π Stacking | Attractive, non-covalent interaction between aromatic rings. | Stacked layers, columns | rsc.orgresearchgate.net |

| Charge-Assisted Hydrogen Bond | Enhanced hydrogen bonding involving protonated (PyN⁺–H) or deprotonated species. | 2D and 3D assemblies | rsc.orgresearchgate.net |

| B···π Interaction | Interaction between the boron atom and the π-system of an aromatic ring. | Enhances dimensionality of assemblies | rsc.orgresearchgate.net |

Based on a comprehensive review of available scientific literature, there is currently no specific research data or detailed studies on the coordination chemistry and ligand properties of (2-(Pyridin-2-yloxy)phenyl)boronic acid focusing on the topics of dynamic covalent bonds with diols and catechols or the formation of boronate-based supramolecules.

While the broader class of boronic acids is well-known for these properties, detailed experimental findings, data tables, and specific research pertaining to "(2-(Pyridin-2-yloxy)phenyl)boronic acid" in these contexts could not be located. Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict, compound-specific outline requested.

General principles for related compounds suggest that the boronic acid functional group can participate in such interactions, but without specific studies on "(2-(Pyridin-2-yloxy)phenyl)boronic acid," any detailed discussion would be speculative.

A thorough search of scientific literature and academic databases has revealed a lack of specific theoretical and computational studies focused solely on the chemical compound (2-(Pyridin-2-yloxy)phenyl)boronic acid .

While extensive research exists on the computational analysis of various boronic acids and pyridine-containing compounds, dedicated studies detailing the quantum chemical calculations (including electronic structure, HOMO-LUMO analysis, Fukui functions, and molecular electrostatic potential), conformational analysis, rotational barriers, and mechanistic computational modeling (such as DFT studies of transition states or energetic profiles of reaction pathways) for (2-(Pyridin-2-yloxy)phenyl)boronic acid are not presently available in the public domain.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the specific outline provided in the user request. Constructing such an article would require fabricating data and research findings, which falls outside the scope of providing factual and verifiable information.

Theoretical and Computational Studies of 2 Pyridin 2 Yloxy Phenyl Boronic Acid

Modeling Intermolecular Interactions

Hydrogen Bonding Networks

Theoretical studies on arylboronic acids have established that the -B(OH)₂ group is a reliable former of hydrogen bonds, often leading to the formation of predictable supramolecular synthons. The most common motif is the formation of hydrogen-bonded dimers. In the crystal structure of related compounds, such as (2-benzyloxypyrimidin-5-yl)boronic acid, adjacent molecules are linked via pairs of O—H⋯O interactions, resulting in centrosymmetric dimers with an R²₂(8) graph set notation.

In the case of (2-(Pyridin-2-yloxy)phenyl)boronic acid, several potential hydrogen bonding interactions can be computationally modeled. These include:

Dimerization: The boronic acid groups of two separate molecules can interact to form a cyclic dimer through two O—H···O hydrogen bonds.

Chain Formation: The second hydroxyl group of the boronic acid, not involved in dimerization, can form lateral hydrogen bonds with acceptor atoms on neighboring molecules, such as the pyridyl nitrogen. This can lead to the formation of one-dimensional chains.

Intramolecular Hydrogen Bonding: Depending on the conformation of the molecule, an intramolecular hydrogen bond could potentially form between one of the hydroxyl groups of the boronic acid and the ether oxygen or the pyridyl nitrogen. However, intermolecular interactions are often more favorable in the solid state.

Computational methods, such as Density Functional Theory (DFT), are employed to predict the geometry and strength of these hydrogen bonds. The table below illustrates typical hydrogen bond parameters that could be expected for such a system, based on studies of similar compounds.

| Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| O-H | O (boronic acid) | 0.98 | 1.75 | 2.73 | 170 |

| O-H | N (pyridine) | 0.98 | 1.80 | 2.78 | 165 |

| O-H | O (ether) | 0.98 | 1.95 | 2.93 | 160 |

Note: The data in this table is illustrative and represents typical values for hydrogen bonds involving boronic acids and nitrogen/oxygen acceptors. Specific values for (2-(Pyridin-2-yloxy)phenyl)boronic acid would require dedicated computational studies.

Interaction Energies in Supramolecular Systems

The stability of the supramolecular assemblies formed by (2-(Pyridin-2-yloxy)phenyl)boronic acid is quantified by the interaction energy. This energy represents the strength of the non-covalent interactions holding the molecules together. Computational chemistry provides tools to calculate these energies, offering a deeper understanding of the forces at play.

The total interaction energy in a supramolecular system is a composite of several contributing factors, including:

Electrostatic interactions: Arising from the attraction or repulsion of partial charges on the interacting molecules. Hydrogen bonds are a prime example of strong electrostatic interactions.

Van der Waals forces: These include dispersion forces (induced dipole-induced dipole interactions) and Pauli repulsion.

π-π stacking: The aromatic phenyl and pyridine (B92270) rings can engage in stacking interactions, further stabilizing the crystal structure.

High-level quantum mechanical calculations can be used to determine the binding energies of various supramolecular synthons. For instance, the interaction energy of a hydrogen-bonded dimer can be calculated by comparing the energy of the dimer to the sum of the energies of the individual, isolated molecules. The basis set superposition error (BSSE) is an important consideration in these calculations and is typically corrected for to obtain accurate interaction energies.

The following table presents hypothetical interaction energies for different types of interactions that could be present in the supramolecular structure of (2-(Pyridin-2-yloxy)phenyl)boronic acid, based on general knowledge of similar systems.

| Interaction Type | Supramolecular Synthon | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | Boronic Acid Dimer | -15 to -25 |

| Hydrogen Bonding | Boronic Acid - Pyridine | -5 to -10 |

| π-π Stacking | Phenyl - Pyridine | -2 to -5 |

Note: The interaction energies presented in this table are representative values for the types of interactions listed and are not the result of specific calculations on (2-(Pyridin-2-yloxy)phenyl)boronic acid.

Through the computational modeling of these intermolecular interactions, a comprehensive picture of the supramolecular landscape of (2-(Pyridin-2-yloxy)phenyl)boronic acid can be developed, providing valuable predictions of its solid-state behavior and guiding the design of new materials with desired properties.

Future Directions and Research Opportunities

Development of Novel Catalytic Systems Based on (2-(Pyridin-2-yloxy)phenyl)boronic acid

The inherent Lewis acidity of the boron center, coupled with the potential for bidentate chelation involving the pyridine (B92270) nitrogen and the ether oxygen, suggests that (2-(Pyridin-2-yloxy)phenyl)boronic acid could serve as a versatile ligand or catalyst in organic synthesis. Boronic acids are increasingly recognized for their catalytic activity, promoting reactions by activating hydroxy functional groups under mild conditions. rsc.org

Future research could focus on harnessing this compound as a catalyst for reactions such as amidations, esterifications, and conjugate additions. The pyridin-2-yloxy substituent may modulate the Lewis acidity of the boron center, potentially leading to unique reactivity and selectivity compared to simpler arylboronic acid catalysts. researchgate.net Furthermore, its ability to form reversible covalent bonds with diols could be exploited in the catalytic activation of carbohydrates and other polyol-containing molecules. rsc.org The development of metal complexes where (2-(Pyridin-2-yloxy)phenyl)boronic acid acts as a ligand is another promising direction. The chelation of a metal center could create a well-defined catalytic pocket, enabling stereoselective transformations.

Table 1: Potential Catalytic Applications of (2-(Pyridin-2-yloxy)phenyl)boronic acid

| Catalytic Application | Proposed Role of the Compound | Potential Advantages |

|---|---|---|

| Dehydrative Amidations | Lewis acid catalyst to activate carboxylic acids. | Mild, atom-economical alternative to stoichiometric coupling agents. rsc.org |

| Asymmetric Synthesis | Chiral ligand for transition metals. | The rigid chelation could impart high enantioselectivity in reactions like hydrogenation or C-C bond formation. |

| Polyol Functionalization | Reversible covalent binding to diols to direct regioselective reactions. | Selective protection or activation of specific hydroxyl groups in complex molecules like sugars. nih.gov |

| Polymerization Catalysis | Co-catalyst or ligand in coordination polymerization. | Potential to influence polymer tacticity and molecular weight distribution. |

Exploration of New Cross-Coupling Reactivity Modes

While boronic acids are staples of palladium-catalyzed Suzuki-Miyaura cross-coupling, the unique electronic and steric properties of (2-(Pyridin-2-yloxy)phenyl)boronic acid invite the exploration of novel reactivity modes. nih.gov The electron-withdrawing nature of the pyridin-2-yloxy group may influence the transmetalation step, potentially enabling couplings that are challenging with electron-rich boronic acids.

Research can be directed towards expanding the scope of coupling partners beyond traditional aryl halides. For instance, its utility in couplings with less reactive electrophiles like sulfonyl fluorides or carboxylic acid derivatives could be investigated. nih.govclaremont.edu The development of base-free or milder Suzuki-Miyaura coupling conditions facilitated by the intramolecular coordination of the pyridine moiety is another area of interest. claremont.edu Moreover, exploring its participation in other types of transition-metal-catalyzed reactions, such as Chan-Lam-Evans coupling for C-N bond formation or Petasis-type reactions, could unveil new synthetic pathways. researchgate.net

Table 2: Comparison of Potential Reactivity Modes for (2-(Pyridin-2-yloxy)phenyl)boronic acid

| Reactivity Mode | Coupling Partner | Potential Outcome | Relevant Precedent |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halides | Synthesis of complex biaryl and heteroaryl compounds. | Foundational reaction for boronic acids. dergipark.org.trresearchgate.net |

| Desulfonative Coupling | Aryl Sulfonyl Fluorides | Formation of C-C bonds under alternative activation conditions. | An emerging area in cross-coupling chemistry. nih.govclaremont.edu |

| Carbonylative Coupling | Carbon Monoxide, Aryl Halides | Synthesis of unsymmetrical aryl pyridine ketones. | Expands the synthetic utility to ketone synthesis. researchgate.net |

| Chan-Lam-Evans Coupling | Amines, Alcohols | Formation of C-N and C-O bonds. | A key method for heteroatom coupling. researchgate.net |

Advanced Materials Science Applications Derived from Boronate Chemistry

The dual functionality of (2-(Pyridin-2-yloxy)phenyl)boronic acid makes it an attractive building block for advanced materials. The boronic acid group's ability to form reversible covalent bonds with diols is the cornerstone of glucose-responsive materials, widely explored for applications like self-regulated insulin (B600854) delivery systems. nih.govrsc.org The pyridine moiety, on the other hand, can coordinate with metal ions or participate in hydrogen bonding and π-π stacking interactions.

Future research could focus on integrating this compound into polymers to create "smart" hydrogels or nanoparticles that respond to changes in glucose concentration or pH. nih.govresearchgate.net These materials could find applications in biosensors and controlled drug delivery. researchgate.net Additionally, its use as a linker in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) could lead to materials with tailored porosity and functionality for applications in gas storage, separation, or catalysis. The inherent luminescent properties of arylboronic acids could also be harnessed in the design of new optoelectronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). mdpi.commdpi.com

Table 3: Potential Applications in Advanced Materials Science

| Application Area | Key Functional Group | Resulting Material/Device |

|---|---|---|

| Biosensing | Boronic Acid | Glucose-responsive hydrogels or fluorescent sensors. nih.gov |

| Drug Delivery | Boronic Acid, Pyridine | pH- or glucose-responsive polymeric nanoparticles. rsc.orgresearchgate.net |

| Gas Storage/Separation | Pyridine, Phenyl Ring | Metal-Organic Frameworks (MOFs) with specific binding sites. |

| Optoelectronics | Entire Conjugated System | Luminescent polymers or four-coordinate boron complexes for OLEDs. mdpi.com |

Integration with Flow Chemistry and Sustainable Synthesis Technologies

The principles of green chemistry and the demand for more efficient and safer chemical manufacturing processes are driving the adoption of flow chemistry. rsc.org The synthesis of boronic acids, which can involve hazardous organolithium intermediates, is particularly well-suited for the enhanced safety and control offered by continuous flow reactors. organic-chemistry.orgnih.gov

Future work should explore the development of a continuous flow process for the synthesis of (2-(Pyridin-2-yloxy)phenyl)boronic acid. This would not only improve safety and scalability but also potentially increase yield and purity by enabling precise control over reaction parameters like temperature and mixing. organic-chemistry.org Beyond its synthesis, this compound can be integrated into multi-step sequential flow processes for the construction of complex heterocyclic molecules, such as those found in pharmaceuticals and agrochemicals. mdpi.comuc.pt This approach minimizes manual handling of intermediates, reduces waste, and allows for the telescoping of reaction sequences, aligning with the goals of sustainable synthesis. rsc.orguc.pt

Table 4: Conceptual Comparison of Batch vs. Flow Synthesis for (2-(Pyridin-2-yloxy)phenyl)boronic acid Derivatives

| Parameter | Batch Synthesis | Flow Synthesis | Potential Advantage of Flow |

|---|---|---|---|

| Safety | Handling of bulk, potentially hazardous reagents. | Small reaction volumes, better heat dissipation. | Significantly reduced risk of thermal runaways. nih.gov |

| Scalability | Often requires re-optimization for larger scales. | Scaling-out by running longer or in parallel. | More straightforward path from lab to production. organic-chemistry.org |

| Reaction Control | Slower heat and mass transfer. | Superior mixing and heat transfer. | Higher selectivity and yields, fewer byproducts. mdpi.com |

| Sustainability | Larger solvent volumes, potential for more waste. | Reduced solvent usage, potential for in-line purification. | Lower environmental impact and improved process efficiency. rsc.org |

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (2-(Pyridin-2-yloxy)phenyl)boronic acid |

| 2-bromopyridine |

| Phenylboronic acid |

Q & A

Q. What are the common synthetic routes for (2-(Pyridin-2-yloxy)phenyl)boronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation . In the Suzuki reaction, a pyridinyloxy-substituted aryl halide reacts with a boronic acid/ester under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃) and a solvent like dioxane/water . Alternative methods include C–H borylation using iridium or rhodium catalysts, which functionalize inert C–H bonds in the presence of directing groups . Challenges include regioselectivity control and purification, as boronic acids often form boroxins (cyclic anhydrides) during isolation .

Q. How can researchers characterize the purity and structure of (2-(Pyridin-2-yloxy)phenyl)boronic acid?

- NMR Spectroscopy : ¹¹B NMR confirms boronic acid presence (δ ~30 ppm for trigonal BO₃), while ¹H/¹³C NMR resolves aromatic and pyridinyloxy substituents .

- Mass Spectrometry : High-resolution LC-MS/MS detects impurities (e.g., residual boronic esters or deboronation products) at ppm levels, critical for pharmaceutical applications .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) validates molecular geometry and hydrogen-bonding patterns, which influence reactivity.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of (2-(Pyridin-2-yloxy)phenyl)boronic acid in cross-coupling reactions?

The pyridinyloxy group introduces steric hindrance and electron-withdrawing effects, slowing transmetallation steps in Suzuki reactions. Optimization strategies include:

- Catalyst Tuning : Bulky ligands (e.g., SPhos) mitigate steric clashes .

- Solvent/Base Selection : Polar aprotic solvents (DMF) enhance solubility, while mild bases (CsF) reduce protodeboronation .

- Temperature Control : Reactions at 60–80°C improve yields compared to reflux conditions, minimizing side reactions .

Q. How can researchers resolve contradictory data when this boronic acid fails to participate in expected reactions?

Contradictions often arise from boron speciation (e.g., boroxin formation) or substrate incompatibility . Troubleshooting steps:

- Pre-activation : Convert boronic acid to trifluoroborate salts (KHF₂) to stabilize reactive intermediates .

- Additives : Use 4Å molecular sieves to sequester water, preventing boronic acid dimerization .

- Competitive Experiments : Compare reactivity with simpler arylboronic acids (e.g., phenylboronic acid) to isolate steric/electronic factors .

Q. What role does this boronic acid play in developing tubulin polymerization inhibitors?

In medicinal chemistry, boronic acids mimic hydroxyl groups in natural ligands. For example, combretastatin analogs with (2-(Pyridin-2-yloxy)phenyl)boronic acid substituents (e.g., compound 13c ) inhibit tubulin polymerization (IC₅₀ ~21 μM) by binding β-tubulin’s colchicine site. Key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.